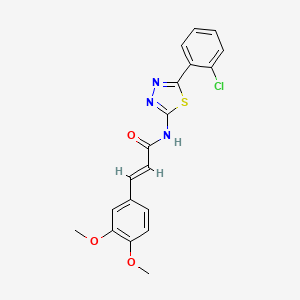
(E)-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C19H16ClN3O3S and its molecular weight is 401.87. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Heterocyclic Compound Synthesis
1,3,4-Thiadiazole derivatives serve as key intermediates in the synthesis of various heterocyclic compounds, demonstrating significant antimicrobial activities. This showcases the potential of thiadiazole-based compounds in pharmaceutical chemistry for developing new antimicrobial agents (Elmagd et al., 2017).
2. Herbicidal Activity
Compounds containing the thiadiazolyl group, similar to the structure , have been synthesized and shown to possess herbicidal activities, indicating the potential agricultural applications of such molecules (Wang et al., 2004).
3. Neuroprotective Effects
Although not directly related to the compound , research on acrylamide's neurotoxicity and compounds that counteract these effects, like chrysin, highlights the importance of understanding the biological interactions and potential safety considerations of similar compounds (Mehri et al., 2014).
4. Corrosion Inhibition
1,3,4-Thiadiazoles have been studied for their corrosion inhibition properties on mild steel in acidic environments, suggesting the potential of thiadiazole derivatives in materials science and engineering to enhance the longevity and durability of metals (Bentiss et al., 2007).
5. Molecular Docking and DFT Studies
Research involving (E)-3-(2,6-dichlorophenyl)-acrylamide and its dimer through molecular docking and Density Functional Theory (DFT) studies indicates the importance of such analyses in predicting the behavior and interactions of related compounds, which could be vital for drug design and material science applications (Shukla et al., 2020).
Propiedades
IUPAC Name |
(E)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-25-15-9-7-12(11-16(15)26-2)8-10-17(24)21-19-23-22-18(27-19)13-5-3-4-6-14(13)20/h3-11H,1-2H3,(H,21,23,24)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWMZWAITLCDLA-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

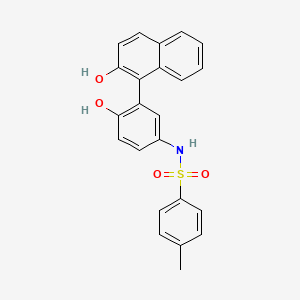
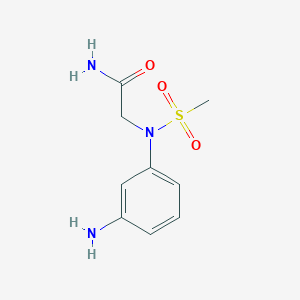
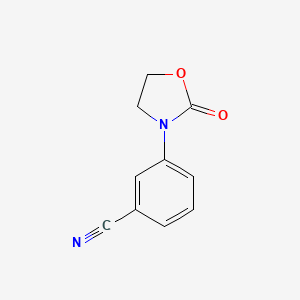
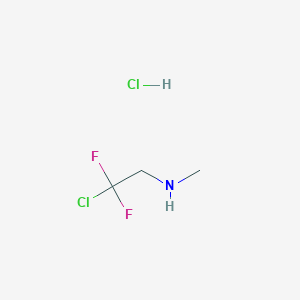
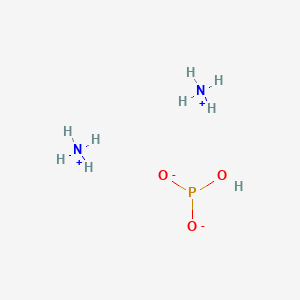
![Ethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2961135.png)
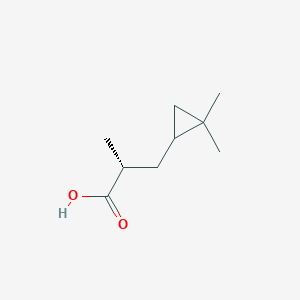
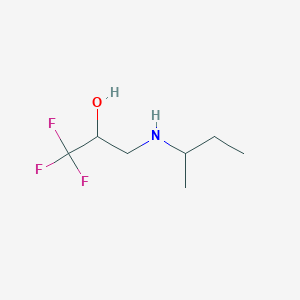
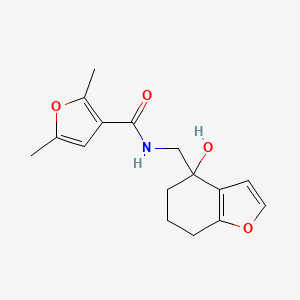
![4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2961141.png)
![3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2961142.png)

![N-[(3-Chloro-4-fluorophenyl)methyl]-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2961146.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2961147.png)